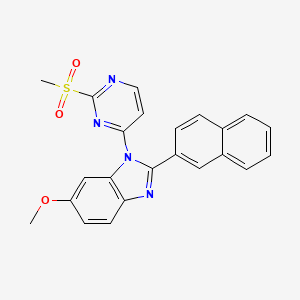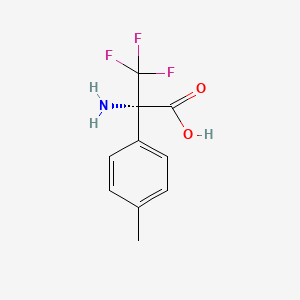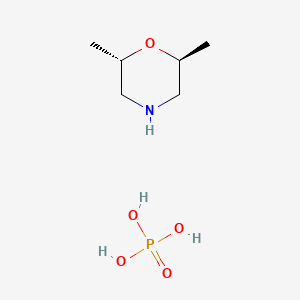
Benzoyl chloride, 3,5-bis(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 3,5-bis(chloromethyl)-: is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of benzoyl chloride, where two chloromethyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Blanc Chloromethylation: This method involves the reaction of benzoyl chloride with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or ferric chloride.
Direct Chlorination: Another method involves the direct chlorination of 3,5-dimethylbenzoyl chloride using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: Industrial production of benzoyl chloride, 3,5-bis(chloromethyl)- typically involves large-scale chloromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 3,5-bis(chloromethyl)- undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or triethylamine are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran are used.
Major Products Formed:
Substitution Reactions: Substituted benzoyl derivatives.
Oxidation Reactions: Corresponding carboxylic acids.
Reduction Reactions: Benzyl alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Employed in the preparation of polymers and resins with specific properties .
Biology:
- Utilized in the synthesis of biologically active molecules for drug discovery and development .
- Acts as a building block for the preparation of enzyme inhibitors and receptor modulators .
Medicine:
- Investigated for its potential use in the development of new therapeutic agents .
- Used in the synthesis of prodrugs and drug delivery systems .
Industry:
Mechanism of Action
Molecular Targets and Pathways: Benzoyl chloride, 3,5-bis(chloromethyl)- exerts its effects primarily through its reactivity with nucleophiles. The chloromethyl groups act as electrophilic centers, allowing the compound to react with various nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of complex molecules and materials .
Pathways Involved:
Nucleophilic Substitution Pathway: The compound undergoes nucleophilic substitution reactions, leading to the formation of substituted benzoyl derivatives.
Oxidation Pathway: The compound can be oxidized to form carboxylic acids, which can further participate in various biochemical pathways.
Reduction Pathway: Reduction of the compound leads to the formation of benzyl alcohol derivatives, which can be further functionalized.
Comparison with Similar Compounds
Benzoyl chloride: Lacks the chloromethyl groups, making it less reactive in nucleophilic substitution reactions.
3,5-Dichlorobenzoyl chloride: Contains chlorine atoms instead of chloromethyl groups, leading to different reactivity and applications.
3,5-Dimethylbenzoyl chloride: Contains methyl groups instead of chloromethyl groups, resulting in different chemical properties and reactivity.
Uniqueness: Benzoyl chloride, 3,5-bis(chloromethyl)- is unique due to the presence of two chloromethyl groups, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
167082-57-7 |
|---|---|
Molecular Formula |
C9H7Cl3O |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
3,5-bis(chloromethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5H2 |
InChI Key |
YLTACSLSISHCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CCl)C(=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)


![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)

![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)

